molecular formula C9H16FN B2782987 3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-16-0

3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2782987
CAS RN: 2287274-16-0
M. Wt: 157.232
InChI Key: FDBSHAQHIBMKSE-UHFFFAOYSA-N
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Description

“3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine” is a compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with a unique molecular structure consisting of three rings of four carbon atoms each . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .


Synthesis Analysis

The synthesis of “3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine” involves radical fluorination . This process is part of a general strategy where spring-loaded, strained C−C and C−N bonds react with amines to allow for the installation of small, strained ring systems .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine” consists of three rings of four carbon atoms each . This structure is highly strained, which can be beneficial in certain chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine” are typically characterized by the release of strain . For example, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .


Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentanes, such as “3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine”, are known to impart physicochemical benefits on drug candidates . They can add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Future Directions

The future directions for “3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine” could involve further exploration of its potential as a bioisostere in drug discovery . Additionally, more research could be conducted to develop methodologies for substitution of the bridge positions .

properties

IUPAC Name

3-(4-fluorobutyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FN/c10-4-2-1-3-8-5-9(11,6-8)7-8/h1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBSHAQHIBMKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine

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